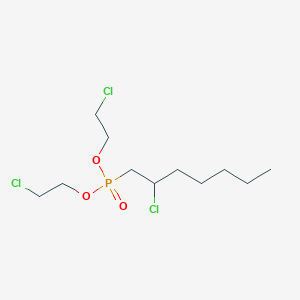
Bis(2-chloroethyl) (2-chloroheptyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethyl) (2-chloroheptyl)phosphonate: is an organophosphorus compound with the molecular formula C_10H_20Cl_3O_3P This compound is characterized by the presence of two 2-chloroethyl groups and one 2-chloroheptyl group attached to a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) (2-chloroheptyl)phosphonate typically involves the reaction of phosphorus trichloride with 2-chloroethanol and 2-chloroheptanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The general reaction scheme is as follows:
PCl3+2ClCH2CH2OH+ClCH2(CH2)5CH2OH→(ClCH2CH2)2(ClCH2(CH2)5CH2)PO3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(2-chloroethyl) (2-chloroheptyl)phosphonate involves its interaction with molecular targets through its phosphonate moiety. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is mediated by the electrophilic nature of the phosphorus atom, which facilitates the formation of stable phosphonate-protein adducts.
Comparación Con Compuestos Similares
- Bis(2-chloroethyl) phosphonate
- Bis(2-chloroethyl) methylphosphonate
- Bis(2-chloroethyl) vinylphosphonate
Comparison:
- Bis(2-chloroethyl) phosphonate: Similar in structure but lacks the 2-chloroheptyl group, making it less hydrophobic.
- Bis(2-chloroethyl) methylphosphonate: Contains a methyl group instead of the 2-chloroheptyl group, resulting in different reactivity and solubility properties.
- Bis(2-chloroethyl) vinylphosphonate: Features a vinyl group, which imparts different chemical reactivity compared to the 2-chloroheptyl group.
Uniqueness: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate is unique due to the presence of the 2-chloroheptyl group, which enhances its hydrophobicity and influences its interaction with biological molecules and materials.
Propiedades
Número CAS |
140173-22-4 |
|---|---|
Fórmula molecular |
C11H22Cl3O3P |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
1-[bis(2-chloroethoxy)phosphoryl]-2-chloroheptane |
InChI |
InChI=1S/C11H22Cl3O3P/c1-2-3-4-5-11(14)10-18(15,16-8-6-12)17-9-7-13/h11H,2-10H2,1H3 |
Clave InChI |
TUIUMPSGCJZMFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CP(=O)(OCCCl)OCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
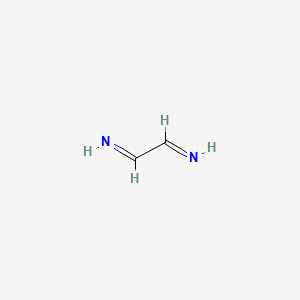
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
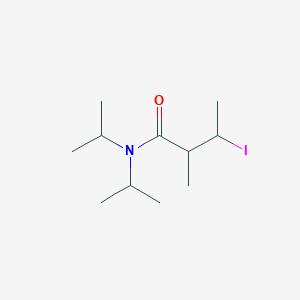
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
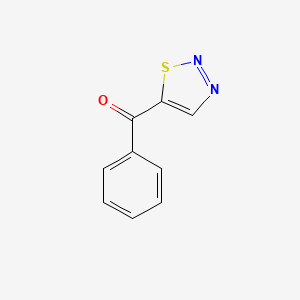
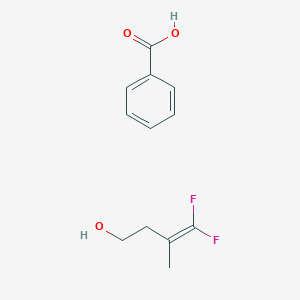
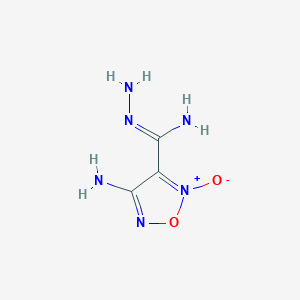
![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)
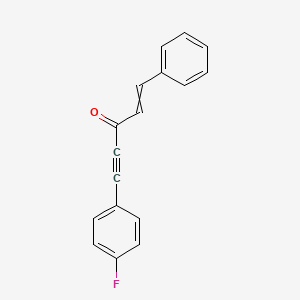
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
